Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate
Description
Properties
IUPAC Name |
ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKARGWNYBPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl 4-bromobutanoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonamide group in the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate can be compared with similar compounds like:
5-Chlorothiophene-2-sulfonamide: This compound shares the sulfonamide group and thiophene ring but lacks the ethyl ester and butanoate moiety.
Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate: Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is an organic compound featuring a butanoate ester group and a sulfonamide functional group linked to a chlorothiophene moiety. Its molecular formula is , with a molecular weight of approximately 277.75 g/mol. The compound is typically observed as a white to off-white powder and demonstrates solubility in organic solvents. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The presence of functional groups such as sulfonamide and thiophene in this compound contributes to its reactivity and biological activity. Sulfonamide groups are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, suggesting potential antimicrobial properties. Thiophene derivatives have also been studied for their anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacteria, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been explored in various studies. The unique combination of the sulfonamide group with the chlorothiophene moiety in this compound may enhance its effectiveness against cancer cells, warranting further research into its mechanisms of action.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-chlorophenoxy)butanoate | Contains a phenoxy group instead of thiophene | Lacks sulfonamide functionality |
| Ethyl 4-(5-bromothiophene-2-sulfonamido)butanoate | Similar structure but with bromine substitution | Potentially different reactivity due to bromine |
| Ethyl 4-(3-thienyl)butanoate | Contains a thienyl group instead of chlorothiophene | Different electronic properties affecting activity |
This table illustrates how the unique halogenation pattern and sulfonamide group in this compound may distinctly influence its biological behavior compared to its analogs.
Case Studies and Research Findings
While specific studies focusing solely on this compound are sparse, related research has highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study evaluating various sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains, suggesting that this compound could exhibit comparable effects.
- Anti-inflammatory Research : Research on thiophene derivatives indicated their potential to reduce inflammation markers in vitro, supporting further exploration into the anti-inflammatory properties of this compound.
- Anticancer Investigations : Studies involving thiophene analogs have shown promising results in inhibiting cancer cell proliferation, indicating that this compound may possess similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
